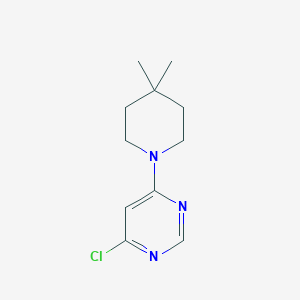
4-Chloro-6-(4,4-dimethylpiperidin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(4,4-dimethylpiperidin-1-yl)pyrimidine is a chemical compound with the empirical formula C9H12ClN3. It has a molecular weight of 197.66 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound is Clc1cc (ncn1)N2CCCCC2 and its InChI key is MJONHQHUVJXBRU-UHFFFAOYSA-N . This information can be used to generate a 3D structure of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound such as melting point, boiling point, density, and toxicity information are not available in the sources I found .Scientific Research Applications
Medicinal Chemistry and Drug Development
4-Chloro-6-(4,4-dimethylpiperidin-1-yl)pyrimidine is a derivative of pyrimidine, a class of compounds with significant importance in medicinal chemistry. Pyrimidine derivatives are known for their broad pharmacological activities, including their potential as anti-Alzheimer's agents. Such compounds are of interest due to their synthesizing practicability and non-toxic nature. The structural activity relationship (SAR)-based studies focus on understanding and improving the pharmacological potential of pyrimidine derivatives in the treatment of neurological disorders like Alzheimer's disease (Das et al., 2021).
Pharmacological Properties
Pyrimidine derivatives, including this compound, exhibit a wide range of pharmacological activities. These compounds have been identified for their antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. The pyrimidine core is a promising scaffold for developing new biologically active compounds, and a systematic analysis of these derivatives provides a foundation for discovering new highly effective and safe medicines (Chiriapkin, 2022).
Anti-inflammatory and Anti-cancer Applications
Research developments have indicated that pyrimidine derivatives have notable anti-inflammatory and anti-cancer properties. They function by inhibiting the expression and activities of vital inflammatory mediators and exhibit cell-killing effects through various mechanisms, indicating their potential to interact with diverse enzymes, targets, and receptors. This highlights the importance of pyrimidine derivatives, including this compound, in developing new therapeutic agents for inflammation and cancer (Rashid et al., 2021); (Kaur et al., 2014).
Applications in CNS Disorders
Pyrimidine derivatives are crucial in synthesizing various biologically active compounds with significant effects on the central nervous system (CNS). They have shown promise as potential agents for treating CNS disorders, including anticonvulsant and antidepressant activities. This highlights the importance of pyrimidine derivatives in new drug development for various CNS-related conditions (Kumar et al., 2015).
Safety and Hazards
properties
IUPAC Name |
4-chloro-6-(4,4-dimethylpiperidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-11(2)3-5-15(6-4-11)10-7-9(12)13-8-14-10/h7-8H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXPLBZPHPPIPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=CC(=NC=N2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[3-carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2406280.png)


![2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoxy]butanoic acid](/img/structure/B2406284.png)
![N-(3,4-dimethylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2406285.png)
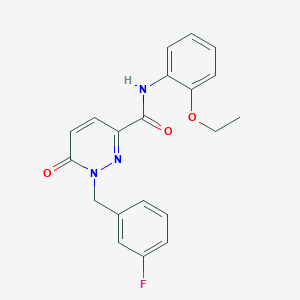
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B2406288.png)
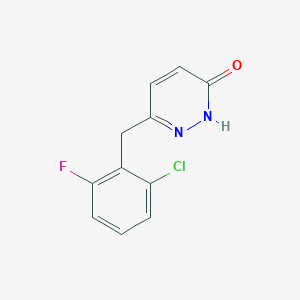
![6-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406293.png)
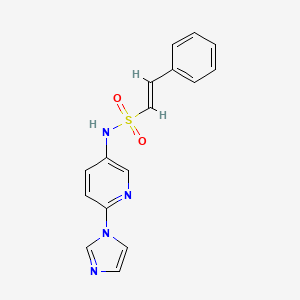
![4-Ethyl 2-methyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2406295.png)
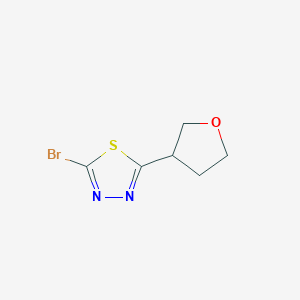
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2406301.png)
